2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-
Overview
Description
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is a complex organic compound with the molecular formula C19H19NO2S This compound is characterized by the presence of a furan ring, an amine group, and a sulfinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-furanamine with N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted amines or amides.
Scientific Research Applications
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-ethyl-
- 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-methyl-
- 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-isopropyl-
Uniqueness
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is unique due to its specific structural features, such as the combination of a furan ring, an amine group, and a sulfinyl group attached to a phenyl ring
Properties
IUPAC Name |
N,3-dimethyl-5-(4-methylphenyl)sulfinyl-N-phenylfuran-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-14-9-11-17(12-10-14)23(21)18-13-15(2)19(22-18)20(3)16-7-5-4-6-8-16/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLXZDXHYYGHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=C(O2)N(C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537748 | |
Record name | N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89438-35-7 | |
Record name | N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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